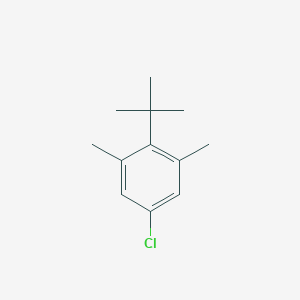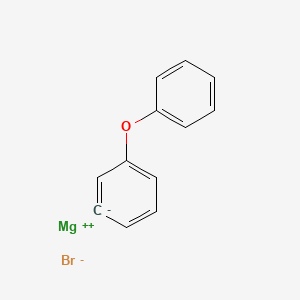
magnesium;phenoxybenzene;bromide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Magnesium phenoxybenzene bromide, also known as magnesium bromo(4-phenoxyphenyl), is an organometallic compound with the molecular formula C12H9BrMgO. This compound is a Grignard reagent, which is widely used in organic synthesis for forming carbon-carbon bonds. Grignard reagents are highly reactive and play a crucial role in various chemical reactions, making them valuable in both academic research and industrial applications .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Magnesium phenoxybenzene bromide is typically prepared through the reaction of phenoxybenzene bromide with magnesium metal in an anhydrous ether solvent. The reaction is carried out under an inert atmosphere, such as argon or nitrogen, to prevent the highly reactive Grignard reagent from reacting with moisture or oxygen. The general reaction scheme is as follows :
[ \text{C}_6\text{H}_5\text{OC}_6\text{H}_4\text{Br} + \text{Mg} \rightarrow \text{C}_6\text{H}_5\text{OC}_6\text{H}_4\text{MgBr} ]
Industrial Production Methods
In industrial settings, the production of magnesium phenoxybenzene bromide follows similar principles but on a larger scale. The process involves the use of specialized reactors that maintain anhydrous conditions and inert atmospheres. The reagents are added in a controlled manner to ensure the efficient formation of the Grignard reagent. The product is then purified and stored under inert conditions to maintain its reactivity.
Analyse Des Réactions Chimiques
Types of Reactions
Magnesium phenoxybenzene bromide undergoes various types of chemical reactions, including:
Nucleophilic Addition: Reacts with carbonyl compounds to form alcohols.
Substitution Reactions: Can participate in nucleophilic substitution reactions with halides.
Coupling Reactions: Forms carbon-carbon bonds with other organic halides.
Common Reagents and Conditions
Carbonyl Compounds: Reacts with aldehydes and ketones to form secondary and tertiary alcohols.
Halides: Reacts with alkyl or aryl halides to form new carbon-carbon bonds.
Solvents: Typically used in anhydrous ether or tetrahydrofuran (THF) to maintain reactivity.
Major Products Formed
Alcohols: Formed through nucleophilic addition to carbonyl compounds.
Coupled Products: Formed through reactions with organic halides.
Applications De Recherche Scientifique
Magnesium phenoxybenzene bromide has a wide range of applications in scientific research, including:
Organic Synthesis: Used to form carbon-carbon bonds in the synthesis of complex organic molecules.
Pharmaceuticals: Plays a role in the synthesis of pharmaceutical intermediates and active ingredients.
Materials Science: Used in the preparation of polymers and other advanced materials.
Catalysis: Serves as a catalyst in various organic reactions, including polymerization.
Mécanisme D'action
The mechanism of action of magnesium phenoxybenzene bromide involves the nucleophilic attack of the carbon-magnesium bond on electrophilic centers, such as carbonyl groups. The magnesium atom stabilizes the negative charge on the carbon, making it a strong nucleophile. This allows the compound to participate in a wide range of addition and substitution reactions, forming new carbon-carbon bonds .
Comparaison Avec Des Composés Similaires
Similar Compounds
Phenylmagnesium Bromide: Another Grignard reagent with similar reactivity but different substituents.
Methylmagnesium Bromide: A simpler Grignard reagent used in similar types of reactions.
Ethylmagnesium Bromide: Another variant with ethyl groups instead of phenoxybenzene.
Uniqueness
Magnesium phenoxybenzene bromide is unique due to the presence of the phenoxy group, which can influence the reactivity and selectivity of the compound in various reactions. This makes it particularly useful in the synthesis of complex organic molecules where specific reactivity is required .
Propriétés
Numéro CAS |
111762-32-4 |
|---|---|
Formule moléculaire |
C12H9BrMgO |
Poids moléculaire |
273.41 g/mol |
Nom IUPAC |
magnesium;phenoxybenzene;bromide |
InChI |
InChI=1S/C12H9O.BrH.Mg/c1-3-7-11(8-4-1)13-12-9-5-2-6-10-12;;/h1-5,7-10H;1H;/q-1;;+2/p-1 |
Clé InChI |
ZTTWEAGSRWNYAU-UHFFFAOYSA-M |
SMILES canonique |
C1=CC=C(C=C1)OC2=CC=C[C-]=C2.[Mg+2].[Br-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1,1'-{Sulfonylbis[(4,1-phenylene)oxy]}bis(2,6-dimethylbenzene)](/img/structure/B14310172.png)
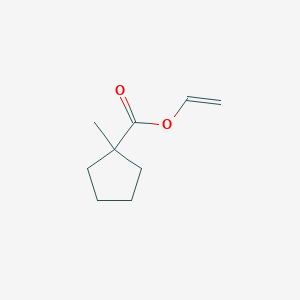
![2-(Heptylsulfanyl)-5-[4-(octyloxy)phenyl]pyrimidine](/img/structure/B14310177.png)
![Diethyl [(2-bromoethoxy)methyl]phosphonate](/img/structure/B14310187.png)
![N,N-Diethyl-5-imino-5H-benzo[a]phenothiazin-9-amine](/img/structure/B14310190.png)
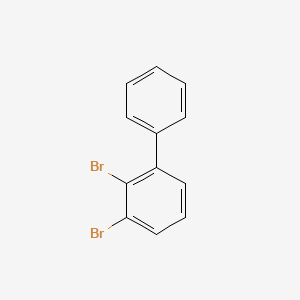
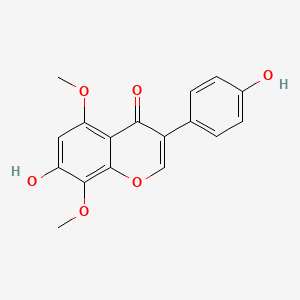
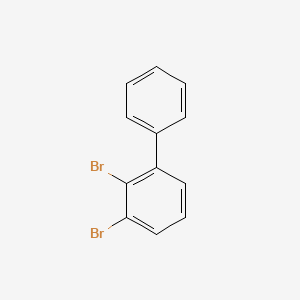
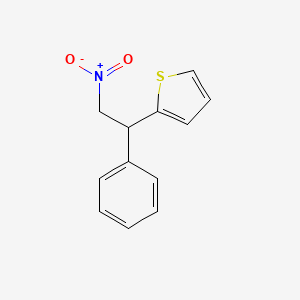
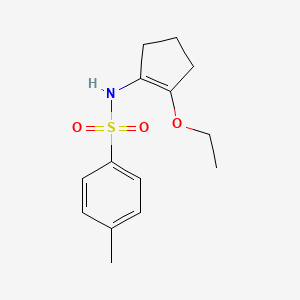

![N-[(Pyridin-3-yl)methyl]cyclooctanecarboxamide](/img/structure/B14310229.png)
